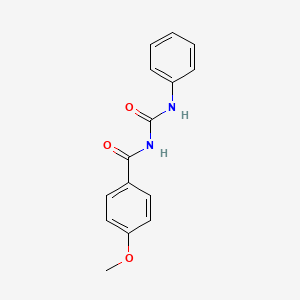
(4-butoxybenzyl)(3-fluorophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-butoxybenzyl)(3-fluorophenyl)amine, also known as BBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. BBA is a small molecule that belongs to the class of arylalkylamines, which are known to have various biological activities.
Applications De Recherche Scientifique
(4-butoxybenzyl)(3-fluorophenyl)amine has been found to have potential applications in drug discovery and development due to its ability to modulate various biological targets. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in vitro and in vivo. (4-butoxybenzyl)(3-fluorophenyl)amine has also been found to have neuroprotective effects and could be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of (4-butoxybenzyl)(3-fluorophenyl)amine is not fully understood, but it is believed to modulate various biological targets such as ion channels, enzymes, and receptors. (4-butoxybenzyl)(3-fluorophenyl)amine has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, (4-butoxybenzyl)(3-fluorophenyl)amine has been found to activate the adenosine A1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
(4-butoxybenzyl)(3-fluorophenyl)amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. (4-butoxybenzyl)(3-fluorophenyl)amine has also been found to inhibit the production of inflammatory mediators and reduce pain in animal models. Additionally, (4-butoxybenzyl)(3-fluorophenyl)amine has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(4-butoxybenzyl)(3-fluorophenyl)amine has several advantages for lab experiments, including its small size and ability to modulate various biological targets. It is also relatively easy to synthesize and purify. However, (4-butoxybenzyl)(3-fluorophenyl)amine has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of (4-butoxybenzyl)(3-fluorophenyl)amine. One potential direction is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as an analgesic and anti-inflammatory agent. Additionally, further research could be done to identify the specific biological targets of (4-butoxybenzyl)(3-fluorophenyl)amine and to develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of (4-butoxybenzyl)(3-fluorophenyl)amine involves a multistep process that starts with the reaction of 3-fluorobenzylamine with butyl bromide to form 3-fluorobenzylbutylamine. This intermediate is then reacted with 4-butoxybenzaldehyde in the presence of a catalyst to form (4-butoxybenzyl)(3-fluorophenyl)amine. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-2-3-11-20-17-9-7-14(8-10-17)13-19-16-6-4-5-15(18)12-16/h4-10,12,19H,2-3,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMTWHCVJJYPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5,6-tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5224046.png)
![2-(methylthio)-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyrimidine](/img/structure/B5224047.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]-N-(2-nitrobenzyl)acetamide](/img/structure/B5224055.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5224060.png)



![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B5224094.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5224123.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-propylphenoxy)-2-propanol dihydrochloride](/img/structure/B5224124.png)